molecular formula C10H9FO3 B13525827 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13525827
M. Wt: 196.17 g/mol
InChI Key: VNPFCMGTAFPDMW-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro-substituted methylphenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methylbenzoic acid.

    Formation of Intermediate: The 3-fluoro-2-methylbenzoic acid is subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-fluoro-2-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(3-fluoro-2-methylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluoro-substituted aromatic ring and a ketone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(3-Fluoro-2-methylphenyl)-2-oxopropanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its oxopropanoic acid moiety, which is crucial for its biological activity. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It interacts with various receptors and enzymes, potentially affecting cellular signaling processes. The compound's mechanism can be summarized as follows:

  • Target Interaction : Binds to specific receptors or enzymes, altering their activity.
  • Signal Modulation : Influences downstream signaling pathways, leading to various physiological effects.
  • Biochemical Effects : May exhibit anti-inflammatory, antimicrobial, or anticancer properties depending on the target.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.
  • Anticancer Potential : Preliminary data indicate that it could inhibit cancer cell proliferation in certain models.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliInhibition of growth
Anti-inflammatoryMacrophagesReduced cytokine production
AnticancerHeLa cellsDecreased proliferation rate

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, particularly against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays using macrophage cell lines demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

Case Study 3: Anticancer Activity

Research involving HeLa cervical cancer cells showed that treatment with this compound resulted in a notable decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer potential.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VNPFCMGTAFPDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CC(=O)C(=O)O

Origin of Product

United States

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